

Crystal Structure of 1,4:3,6-dianhydro-D-mannitol: A Technical Guide

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Compound of Interest

Compound Name: *Isomannide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4:3,6-dianhydro-D-mannitol, also known as **isomannide**, and its derivatives. Due to the limited availability of crystallographic data for the parent molecule, this guide focuses on well-characterized derivatives, providing a foundational understanding for researchers in medicinal chemistry, materials science, and drug development.

Introduction

1,4:3,6-dianhydro-D-mannitol is a rigid, chiral bicyclic diol derived from D-mannitol. Its unique V-shaped structure, consisting of two fused tetrahydrofuran rings, makes it a valuable chiral building block in asymmetric synthesis and for the development of novel polymers and pharmaceutical agents.^{[1][2]} The stereochemistry of the two hydroxyl groups, both in the endo position, influences its reactivity and interaction with other molecules.^[3] Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for designing new molecules with specific biological activities or material properties.

While the crystal structure of the parent 1,4:3,6-dianhydro-D-mannitol is not readily available in public databases, several of its derivatives have been crystallized and their structures determined. This guide will focus on a key derivative, 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate), for which crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC).^[2]

Crystallographic Data

The crystallographic data provides a quantitative description of the molecule's geometry in the solid state. The following tables summarize the key crystallographic parameters for a derivative of 1,4:3,6-dianhydro-D-mannitol.

Crystal Data and Structure Refinement for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)

| Parameter | Value |
|--|--|
| CCDC Deposition Number | 241796[2] |
| Empirical Formula | C ₆ H ₉ O ₆ P |
| Formula Weight | 208.10 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å ³) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (Mg/m ³) | Data not available in search results |
| Absorption Coefficient (mm ⁻¹) | Data not available in search results |
| F(000) | Data not available in search results |
| R-factor | Data not available in search results |
| Data-to-parameter ratio | Data not available in search results |

Note: Specific unit cell dimensions and other refinement parameters were not available in the provided search results. Researchers are encouraged to retrieve the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre ([--INVALID-LINK--](#)) using the deposition number 241796 for a complete dataset.

Selected Bond Lengths and Angles for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)

| Bond | Length (Å) |
|--------------------|--------------------------------------|
| P—O(5) | 1.4680(11) |
| Other bond lengths | Data not available in search results |

| Angle | (°) |
|-------------------|--------------------------------------|
| O(5)—P—O(1) | Data not available in search results |
| Other bond angles | Data not available in search results |

Note: The referenced publication mentions a table with selected bond lengths and angles, but the full table was not accessible through the search results.

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate):

This derivative can be synthesized through the phosphorylation of 1,4:3,6-dianhydro-D-mannitol with phosphorus oxychloride in the presence of triethylamine, followed by hydrolysis.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion. For the phosphate derivative, recrystallization from water yielded the desired product. The choice of solvent is crucial and often requires screening of various solvent systems.

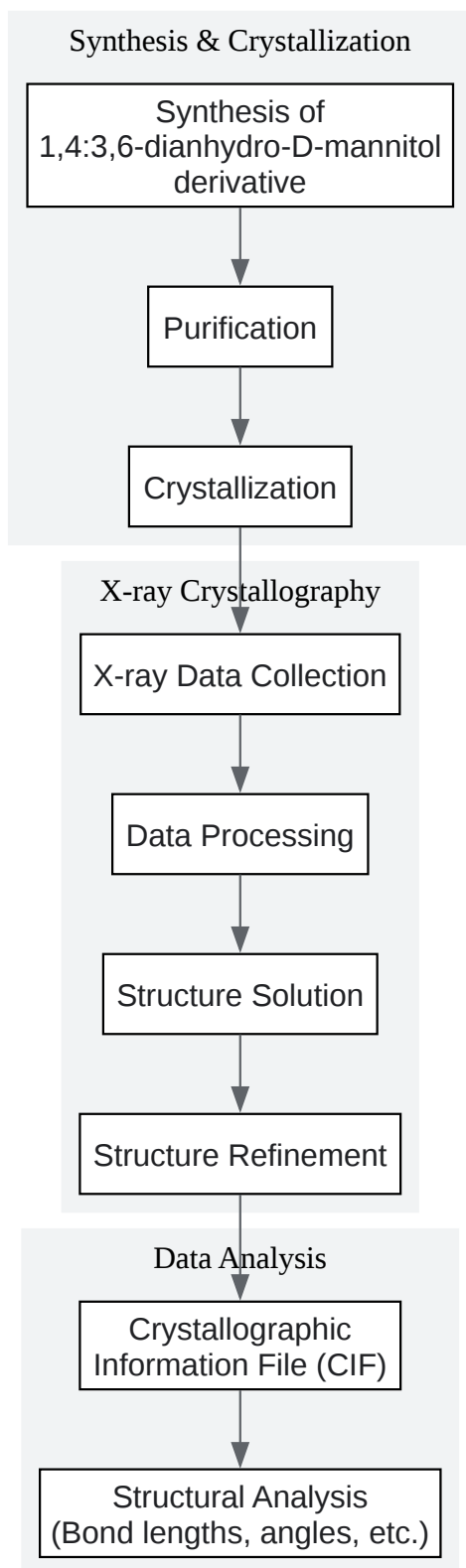
X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules. The general workflow is as follows:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. This is typically done at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
- **Data Processing:** The raw diffraction data is processed to yield a set of indexed reflections with their intensities.
- **Structure Solution:** The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow for Crystal Structure Determination

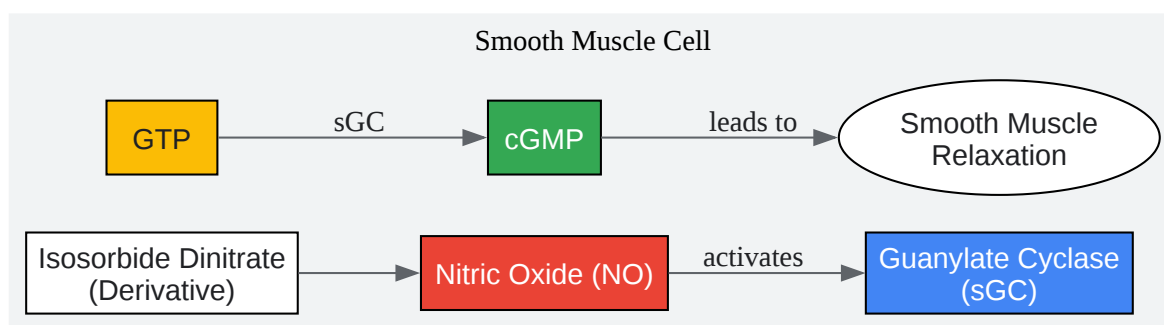


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Caption: A generalized workflow for the determination of the crystal structure of a small molecule.

Potential Biological Signaling Pathway of a Derivative

While 1,4:3,6-dianhydro-D-mannitol itself is not directly implicated in specific signaling pathways based on the available data, its dinitrate derivative, isosorbide dinitrate, is a well-known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.



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Caption: Signaling pathway of isosorbide dinitrate, a derivative of 1,4:3,6-dianhydro-D-mannitol.

Applications in Drug Development and Research

The rigid scaffold of 1,4:3,6-dianhydro-D-mannitol makes it an attractive starting material for the synthesis of a wide range of molecules with potential therapeutic applications. For example, derivatives have been investigated for their antimicrobial activity. Its use as a chiral auxiliary can guide the stereoselective synthesis of drug candidates. Furthermore, it is utilized in pharmaceutical formulations as a stabilizer and bulking agent. The crystallographic data of its derivatives is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

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